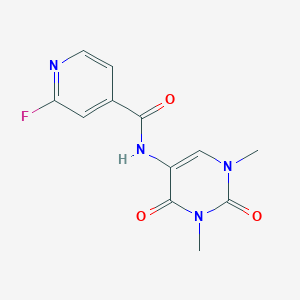

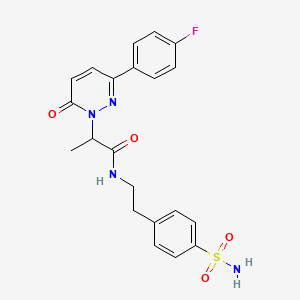

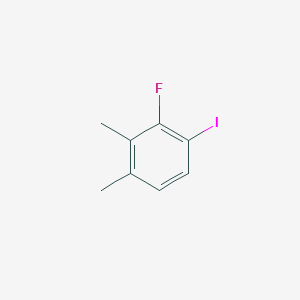

N-(1,3-Dimethyl-2,4-dioxopyrimidin-5-YL)-2-fluoropyridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, cyclization, and functional group transformations. For instance, the synthesis of a pyrazolo[1,5-a]pyrimidine derivative was achieved by condensation of dimethylamine with a corresponding carboxylic acid, followed by cyclization and saponification . Similarly, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives involved cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, followed by several steps including treatment with isoamylnitrite and diiodomethane, and a palladium-catalyzed coupling reaction .

Molecular Structure Analysis

The molecular structures of the compounds in the studies were elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, the structure of a cannabimimetic designer drug was determined using NMR spectroscopy and MS, supplemented by the comparison of predicted and observed (13)C chemical shifts . The crystal structure of a pyrazolo[1,5-a]pyrimidine derivative was also determined, which is crucial for understanding the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

The papers do not provide detailed chemical reaction mechanisms for the compounds . However, the synthesis procedures imply that the compounds undergo various chemical reactions, including cyclization, condensation, and palladium-catalyzed cross-coupling reactions, which are common in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often related to their biological activity. For example, the electron-withdrawing or electron-donating nature of substituents can influence the compound's charge at physiological pH, which in turn affects its biological activity, such as antitumor properties . The antimicrobial activity of the synthesized N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives was evaluated, and some compounds showed potential activity against various bacterial and fungal strains .

Applications De Recherche Scientifique

Antimicrobial and Anti-Inflammatory Agents

Research on compounds structurally related to N-(1,3-Dimethyl-2,4-dioxopyrimidin-5-YL)-2-fluoropyridine-4-carboxamide has shown promising antimicrobial and anti-inflammatory activities. Novel heterocyclic compounds derived from similar structures have been screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing significant analgesic and anti-inflammatory activities, indicating their potential in designing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Research

The search for new anticancer agents has led to the synthesis and evaluation of compounds with similar chemical frameworks. For instance, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have been explored for their solid-tumor activity in vivo, highlighting the importance of specific substitutions for enhancing anticancer efficacy (Denny, Atwell, Rewcastle, & Baguley, 1987). This demonstrates the compound's relevance to anticancer research, particularly in the synthesis of derivatives with improved therapeutic profiles.

Antiviral Applications

The development of antiviral agents also benefits from research on compounds similar to this compound. For example, certain derivatives have been evaluated for their activity against various RNA viruses, offering a basis for the design of new antiviral drugs. This area of research is crucial for addressing global health challenges posed by viral infections (Gabrielsen, Phelan, Barthel-Rosa, See, Huggins, Kefauver, Monath, Ussery, Chmurny, & Schubert, 1992).

Propriétés

IUPAC Name |

N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-fluoropyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN4O3/c1-16-6-8(11(19)17(2)12(16)20)15-10(18)7-3-4-14-9(13)5-7/h3-6H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNVIXPYXOBMKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)NC(=O)C2=CC(=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016920.png)

![2,5-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B3016924.png)

![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B3016925.png)

![5-Amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B3016929.png)

![2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B3016935.png)